1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a pentyloxy group and a sulfonyl azepane moiety
Preparation Methods
The synthesis of 1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane typically involves multiple steps, starting with the preparation of the naphthalene derivative. The pentyloxy group is introduced through an etherification reaction, followed by the sulfonylation of the naphthalene ring. The final step involves the formation of the azepane ring through a cyclization reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, inhibiting their activity. Additionally, the naphthalene ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane can be compared to other naphthalene derivatives and sulfonyl-containing compounds:
Similar Compounds: Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone, N-{(Z)-imino[4-(pentyloxy)naphthalen-1-yl]methyl}-N-pentylpentan-1-aminium chloride.
Uniqueness: The presence of both a pentyloxy group and a sulfonyl azepane moiety in a single molecule makes it unique, providing a combination of properties that can be exploited in various applications.
Properties
Molecular Formula |
C21H29NO3S |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-(4-pentoxynaphthalen-1-yl)sulfonylazepane |
InChI |
InChI=1S/C21H29NO3S/c1-2-3-10-17-25-20-13-14-21(19-12-7-6-11-18(19)20)26(23,24)22-15-8-4-5-9-16-22/h6-7,11-14H,2-5,8-10,15-17H2,1H3 |
InChI Key |
MHAUDCSEJUIFKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.